2-Azaspiro[3.3]heptane-2-carbonyl chloride
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Description
2-Azaspiro[3.3]heptane-2-carbonyl chloride is a chemical compound with a complex structure . It is a derivative of 2-Azaspiro[3.3]heptane, which has a molecular formula of CHN, an average mass of 97.158 Da, and a monoisotopic mass of 97.089149 Da .
Synthesis Analysis
The synthesis of 2-Azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . More detailed procedures for the synthesis can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a spirocyclic scaffold . More detailed information about the molecular structure can be found in the referenced papers .Mechanism of Action
Target of Action
This compound is a synthetic target for drug discovery programs , suggesting it may interact with various biological targets.
Mode of Action
It’s known that the compound can be incorporated into complex molecules via photocatalysis , indicating it may interact with its targets through covalent bonding or intermolecular forces.
Biochemical Pathways
Given its potential as a synthetic target for drug discovery , it’s likely that it could influence a variety of biochemical pathways depending on the specific targets it interacts with.
Result of Action
As a synthetic target for drug discovery , its effects would likely depend on the specific biological targets it interacts with.
Properties
IUPAC Name |
2-azaspiro[3.3]heptane-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJQASMNNUSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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